![molecular formula C23H36N2O B12000796 N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]tetradecanamide](/img/structure/B12000796.png)
N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]tetradecanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]tetradecanamide is an organic compound characterized by a long aliphatic chain and a conjugated system involving a phenyl group and a double bond. This compound is of interest due to its unique structural properties, which make it a subject of study in various fields such as organic chemistry, materials science, and pharmacology.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]tetradecanamide typically involves the condensation of tetradecanamide with cinnamaldehyde. The reaction is carried out under reflux conditions in the presence of a suitable catalyst, such as p-toluenesulfonic acid, to facilitate the formation of the imine linkage. The reaction mixture is then purified using column chromatography to isolate the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the double bond and the phenyl group, leading to the formation of epoxides or hydroxylated derivatives.
Reduction: Reduction reactions can target the imine linkage, converting it into an amine.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, introducing various substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation and potassium permanganate for hydroxylation.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents used to convert the imine to an amine.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
Oxidation: Epoxides and hydroxylated derivatives.
Reduction: Amines.
Substitution: Brominated or nitrated aromatic compounds.
科学的研究の応用
Chemistry
In organic chemistry, N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]tetradecanamide is used as a model compound to study imine formation and stability. Its unique structure also makes it a candidate for studying conjugated systems and their electronic properties.
Biology
The compound’s potential biological activity is of interest, particularly its interactions with biological membranes due to its amphiphilic nature. It may serve as a model for studying membrane-bound processes and the behavior of long-chain amides in biological systems.
Medicine
Research into the medicinal applications of this compound includes its potential use as an antimicrobial agent. Its structure suggests it could interact with microbial cell membranes, disrupting their integrity and leading to cell death.
Industry
In the industrial sector, this compound can be used in the formulation of specialty chemicals, such as surfactants and emulsifiers, due to its amphiphilic properties.
作用機序
The mechanism by which N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]tetradecanamide exerts its effects is primarily through its interaction with lipid bilayers. The long aliphatic chain allows it to embed within the lipid membrane, while the polar head group interacts with the aqueous environment. This dual interaction can disrupt membrane integrity, leading to increased permeability or complete lysis of the membrane.
類似化合物との比較
Similar Compounds
N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]nonanamide: Similar structure but with a shorter aliphatic chain.
N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]octadecanamide: Similar structure but with a longer aliphatic chain.
N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]hexadecanamide: Similar structure with a different chain length.
Uniqueness
N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]tetradecanamide is unique due to its specific chain length, which balances hydrophobic and hydrophilic interactions, making it particularly effective in applications requiring amphiphilic properties. Its specific structure also allows for unique interactions in both chemical and biological systems, distinguishing it from its shorter or longer chain analogs.
特性
分子式 |
C23H36N2O |
|---|---|
分子量 |
356.5 g/mol |
IUPAC名 |
N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]tetradecanamide |
InChI |
InChI=1S/C23H36N2O/c1-2-3-4-5-6-7-8-9-10-11-15-20-23(26)25-24-21-16-19-22-17-13-12-14-18-22/h12-14,16-19,21H,2-11,15,20H2,1H3,(H,25,26)/b19-16+,24-21+ |
InChIキー |
GYMDVZROOSIFKQ-ZMYQQVJKSA-N |
異性体SMILES |
CCCCCCCCCCCCCC(=O)N/N=C/C=C/C1=CC=CC=C1 |
正規SMILES |
CCCCCCCCCCCCCC(=O)NN=CC=CC1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzenamine, N-[(2,4-dimethoxyphenyl)methylene]-](/img/structure/B12000714.png)

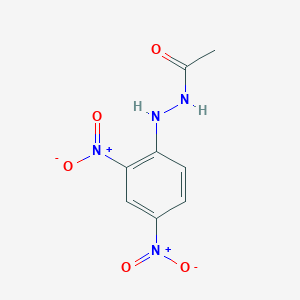
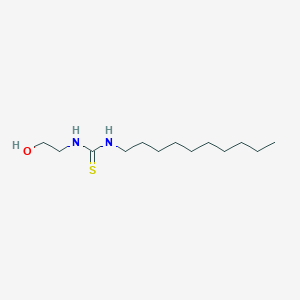

![N-(2-Hydroxycyclohexyl)-N'-(1-{3-[1-({[(2-hydroxycyclohexyl)amino]carbonyl}amino)-1-methylethyl]phenyl}-1-methylethyl)urea](/img/structure/B12000726.png)
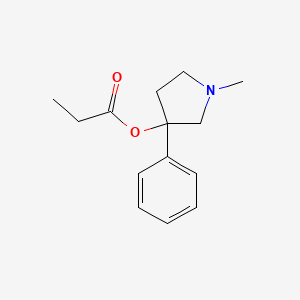

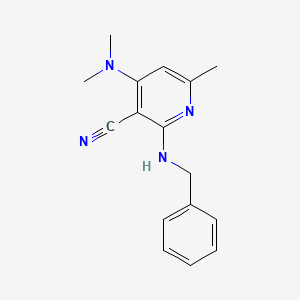
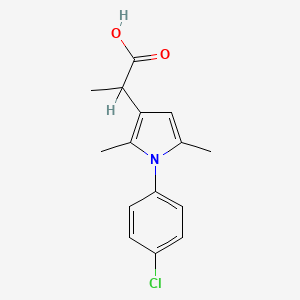

![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-phenyl-4-quinolinecarbohydrazide](/img/structure/B12000761.png)
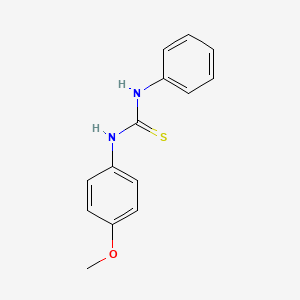
![N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetohydrazide](/img/structure/B12000768.png)
